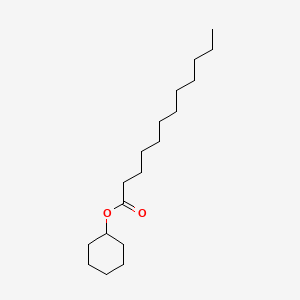
Cyclohexyl laurate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexyl laurate, also known as dodecanoic acid cyclohexyl ester, is an organic compound with the molecular formula C18H34O2. It is an ester formed from lauric acid and cyclohexanol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Cyclohexyl laurate can be synthesized through the esterification of lauric acid and cyclohexanol. The typical synthetic route involves mixing cyclohexanol and lauric acid in a round-bottom flask at a molar ratio of 10:1. Concentrated sulfuric acid is added dropwise under constant stirring to catalyze the reaction. The esterification is carried out at 95°C for one hour with continuous stirring to prevent carbonization due to high local temperatures. After the reaction, the mixture is cooled to ambient temperature and washed with cold water, saturated sodium carbonate solution, and saturated sodium chloride solution to remove residual reactants and by-products .
Analyse Des Réactions Chimiques
Cyclohexyl laurate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:
Oxidation: this compound can be oxidized to form cyclohexyl hydroperoxide, cyclohexanol, and cyclohexanone.
Reduction: Reduction reactions of this compound typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) to convert the ester into the corresponding alcohols.
Substitution: Substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the laurate group, forming new esters or amides.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of cyclohexyl laurate involves its interaction with molecular targets and pathways. In oxidation reactions, cyclohexyl hydroperoxide is formed through chain propagation reactions involving alkoxyl, alkyl, and peroxyl radicals. The hydroperoxide then decomposes to form cyclohexanol and cyclohexanone. These reactions are crucial in the transformation and utilization of this compound in various chemical processes .
Comparaison Avec Des Composés Similaires
Cyclohexyl laurate can be compared with other similar compounds, such as:
Cyclohexyl acetate: An ester formed from acetic acid and cyclohexanol, used in flavorings and fragrances.
Cyclohexyl butyrate: An ester formed from butyric acid and cyclohexanol, used in the production of plasticizers and lubricants.
Cyclohexyl palmitate: An ester formed from palmitic acid and cyclohexanol, used in cosmetics and personal care products.
This compound is unique due to its specific ester linkage with lauric acid, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
6301-70-8 |
|---|---|
Formule moléculaire |
C18H34O2 |
Poids moléculaire |
282.5 g/mol |
Nom IUPAC |
cyclohexyl dodecanoate |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-13-16-18(19)20-17-14-11-10-12-15-17/h17H,2-16H2,1H3 |
Clé InChI |
PJPLDEHITPGDLR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)OC1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzo[c]thiophene, 1,3,3a,4,7,7a-hexahydro-, 2,2-dioxide](/img/structure/B13791397.png)

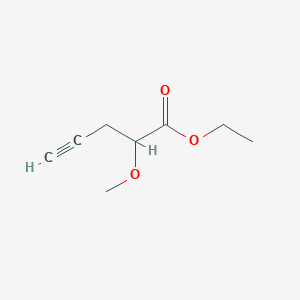
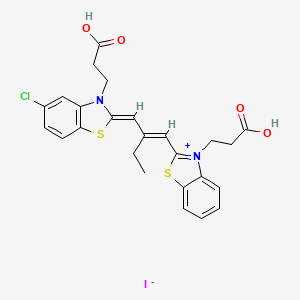
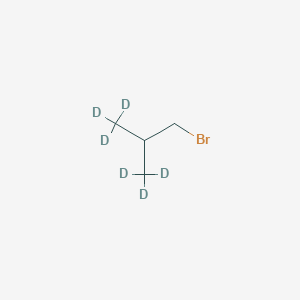
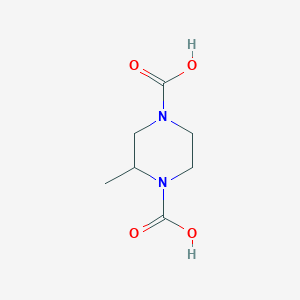
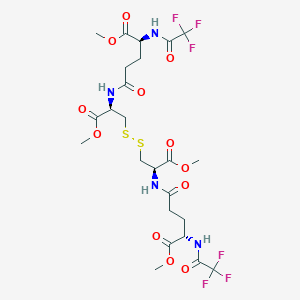
![1-[(2-Ethoxy-1,3-dioxolan-4-yl)methyl]piperidine](/img/structure/B13791422.png)
![[9,9'-Bicarbazole]-3,3',6,6'-tetracarbaldehyde](/img/structure/B13791430.png)
![(2S)-2-[(1R,3aR,4E,7aS)-4-[[(1R,4S,6R)-4,6-bis[[tert-butyl(dimethyl)silyl]oxy]-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-1-yl]methylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propanal](/img/structure/B13791435.png)

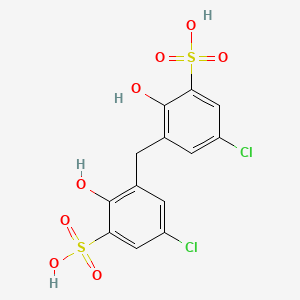
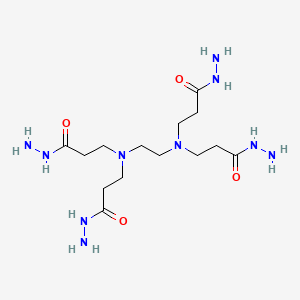
![Dimethyl (2'Z)-1,3-diethyl-2'-(phenylimino)-1,3-dihydro-2'H-spiro[benzimidazole-2,3'-thiophene]-4',5'-dicarboxylate](/img/structure/B13791463.png)
